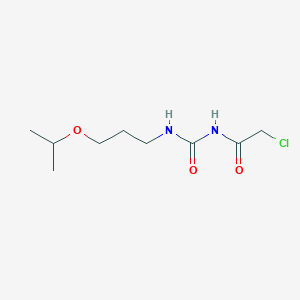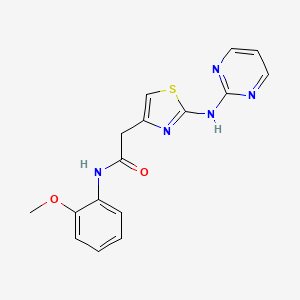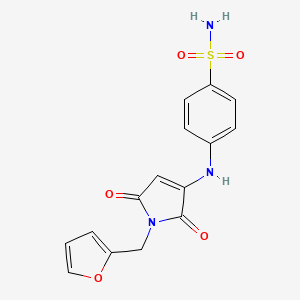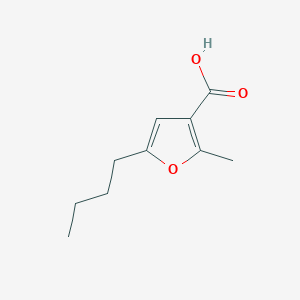
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine, also known as 2R-AMT, is a chemical compound that belongs to the family of tryptamines. It is a psychoactive substance that has been used for scientific research purposes. The compound is structurally related to the neurotransmitter serotonin and has been found to have a similar mechanism of action.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its binding to the serotonin receptors in the brain. As an agonist of the 5-HT2A receptor, it stimulates the receptor and leads to an increase in neurotransmitter release. This, in turn, leads to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine are not fully understood. However, it has been shown to produce psychedelic effects similar to those of other tryptamines, such as psilocybin and DMT. These effects include altered perception, changes in thought patterns, and altered mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine in lab experiments include its potency as a serotonin receptor agonist and its structural similarity to serotonin. This makes it a useful tool for studying the serotonin system in the brain. However, the limitations of using (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine include its psychoactive effects, which may interfere with experimental results, and its potential for abuse.
Orientations Futures
There are several future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its use as a tool for studying the serotonin system in the brain and its role in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine and its potential for abuse.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves the reaction of indan-2-carboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reduced using sodium borohydride to yield (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine.
Applications De Recherche Scientifique
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has been used in scientific research as a tool to study the serotonin system in the brain. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound has also been shown to have affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-FTNKSUMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2757967.png)

![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)


![2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2757975.png)
![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)
![N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2757977.png)


![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2757988.png)